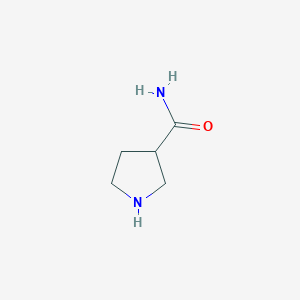

Pyrrolidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXABCGSFAKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591134 | |

| Record name | Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471254-10-1 | |

| Record name | Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrrolidine-3-carboxamide derivatives have demonstrated promising anticancer properties across various studies. Notable findings include:

- Mechanism of Action : Research indicates that N-(pyridin-2-yl)this compound hydrochloride can induce apoptosis in cancer cells by modulating apoptotic pathways. In vitro studies have shown significant inhibition of tumor growth in several cancer cell lines, including breast cancer cells, with reported IC50 values indicating strong cytotoxicity .

- Case Study : In a controlled study involving multiple cancer cell lines, this compound exhibited a dose-dependent reduction in cell viability, particularly effective against breast cancer cells. This highlights its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research Findings : In animal models of arthritis, treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups. This suggests potential therapeutic benefits in managing inflammatory diseases .

Antimicrobial Applications

This compound derivatives have been identified as novel inhibitors in the fight against various pathogens:

- Tuberculosis Treatment : A series of pyrrolidine carboxamides were discovered as potent inhibitors of InhA, a key enzyme involved in the fatty acid synthesis of Mycobacterium tuberculosis. These compounds showed significant activity against drug-resistant strains, highlighting their potential as new antitubercular agents .

- Antimalarial Activity : The 4-aryl-N-benzylthis compound chemotype has been recognized for its efficacy against Plasmodium falciparum, with lead compounds exhibiting low nanomolar EC50 values against both drug-sensitive and resistant strains . This class of compounds is being explored for further optimization and development as antimalarial drugs.

Synthetic Methodologies

The synthesis of this compound typically involves:

- Condensation Reactions : The reaction of pyrrolidine derivatives with pyridine carboxylic acids or their derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under reflux conditions is common .

- Innovative Approaches : Recent advancements include a two-step organocatalytic synthesis method developed by researchers that enhances efficiency and stereoselectivity while utilizing market-accessible starting materials .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .

Comparación Con Compuestos Similares

Positional Isomers: Pyrrolidine-3-carboxamide vs. Pyrrolidine-2-carboxamide

Structural isomerism significantly impacts biological activity. For example, in indazole-pyrrolidine hybrids targeting Rho kinase (ROCK I):

- (1H-Indazol-5-yl)-pyrrolidine-3-carboxamide derivatives (β-proline moiety) exhibited superior inhibitory activity compared to (1H-Indazol-5-yl)-pyrrolidine-2-carboxamide (α-proline moiety) due to linear molecular geometry enhancing target binding .

- Enantiomeric selectivity : The (S)-enantiomer of this compound showed higher ROCK I inhibition than the (R)-enantiomer, whereas enantiomers of pyrrolidine-2-carboxamide displayed comparable activity .

Table 1: Activity Comparison of Positional Isomers

| Compound Type | ROCK I Inhibition (IC50) | Key Structural Feature | Source |

|---|---|---|---|

| This compound (S) | 0.12 µM | Linear β-proline conformation | |

| Pyrrolidine-2-carboxamide (S) | 1.8 µM | Angular α-proline conformation |

Substituent Effects on Activity

Substituents on the carboxamide group or pyrrolidine ring modulate target engagement:

- Benzyl vs. Benzoyl Groups : In ROCK inhibitors, benzyl-substituted derivatives (Series III) outperformed benzoyl-substituted analogs (Series IV) due to free rotation of the single bond enhancing binding .

- Trifluoromethyl and Methyl Groups : The N-Methyl-3-(trifluoromethyl)this compound derivative () exhibits enhanced metabolic stability and lipophilicity, making it suitable for agrochemicals and pharmaceuticals.

Table 2: Substituent Impact on ROCK I Inhibition

| Substituent | Activity Trend (CH3 > H > Br > OCH3 > F > NO2, CN) | Key Factor | Source |

|---|---|---|---|

| CH3 | Highest activity | Steric bulk/H-bonding | |

| NO2 | Lowest activity | Electron-withdrawing |

Heterocyclic Analogs and Fused Systems

Table 3: Heterocycle Comparison

Enantiomeric Differences

Stereochemistry critically influences activity:

Actividad Biológica

Pyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C5H10N2O) features a pyrrolidine ring, which is a five-membered cyclic amine. The presence of the carboxamide functional group enhances its solubility and reactivity, making it an attractive scaffold for drug design. The compound's structure allows for various modifications that can lead to enhanced biological activity.

This compound exerts its biological effects primarily through enzyme modulation and interaction with cellular pathways. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes. This inhibition occurs via competitive binding at the active sites of these enzymes, leading to altered metabolic pathways .

- Cell Signaling Modulation : The compound influences cell signaling pathways by affecting GABA transporters and ion channels, thereby impacting neuronal excitability and neurotransmission.

- Gene Expression Alteration : this compound can modify gene expression profiles, influencing cellular responses to stimuli and contributing to its pharmacological effects.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. It acts as an inhibitor of enoyl acyl carrier protein reductase (InhA), a critical enzyme in fatty acid biosynthesis in bacteria .

- Anticancer Potential : Research indicates that derivatives of this compound possess significant anticancer properties. For example, certain compounds have shown high potency against cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer), with IC50 values significantly lower than conventional chemotherapeutics like cisplatin .

- Antimalarial Properties : A novel class of pyrrolidine derivatives has been identified as promising candidates for malaria treatment. These compounds demonstrated efficacy in mouse models, highlighting their potential for further development in antimalarial drug discovery .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Key aspects include:

- Absorption and Bioavailability : The compound's solubility due to the carboxamide group enhances its absorption in biological systems.

- Metabolic Stability : Variations in substituents on the pyrrolidine ring can lead to differences in metabolic stability. For instance, certain derivatives exhibit prolonged half-lives in vivo, making them suitable candidates for therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitubercular Activity : A study reported the discovery of pyrrolidine carboxamides as potent InhA inhibitors, with one compound showing an IC50 value of 10.05 μM against Mycobacterium tuberculosis. This highlights the potential of these compounds in developing new antitubercular agents .

- Anticancer Efficacy : In vitro studies demonstrated that thiosemicarbazone-pyrrolidine complexes exhibited potent anticancer activity against multiple cancer cell lines, with some complexes showing IC50 values significantly lower than those of established chemotherapeutics .

- Antimalarial Development : Research into 4-aryl-N-benzylpyrrolidine-3-carboxamides revealed their potential as effective antimalarial agents, with further optimization leading to improved metabolic stability and efficacy in preclinical models .

Análisis De Reacciones Químicas

C–H Activation and Functionalization

Pyrrolidine-3-carboxamide derivatives undergo regioselective C–H bond activation, enabling the introduction of aryl or alkyl groups. This reaction is catalyzed by palladium complexes under directed conditions.

Key Findings:

- C–H Arylation : Directed by 8-aminoquinoline, Pd-catalyzed reactions with aryl iodides yield aryl-substituted pyrrolidine-3-carboxamides. For example, 8-aminoquinoline-derivatized substrates react with 3-nitroiodobenzene to form products with >90% diastereoselectivity (Table 1) .

- Mechanistic Pathway : The process involves Pd coordination, oxidative addition, and reductive elimination (Figure 1) .

Table 1: C–H Arylation of this compound Derivatives

| Substrate | Aryl Iodide | Catalyst System | Yield (%) | Diastereoselectivity (%) |

|---|---|---|---|---|

| 5-Oxo-pyrrolidine derivative | 3-Nitroiodobenzene | Pd(OAc)₂, (BnO)₂PO₂H | 78 | 92 |

| 5-Oxo-pyrrolidine derivative | 4-Iodobenzaldehyde | Pd(OAc)₂, (BnO)₂PO₂H | 65 | 88 |

Substitution Reactions

The carboxamide group participates in nucleophilic substitution, particularly at the nitrogen atom, under basic or acidic conditions.

Key Findings:

- N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives. For instance, N-(ethanesulfonyl)this compound forms N-ethyl analogs in ~70% yield .

- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces N-acyl derivatives, useful in peptide mimetics .

Table 2: Substitution Reactions at the Amide Nitrogen

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | NaH, DMF, 0°C→RT | N-Methyl-pyrrolidine-3-carboxamide | 72 |

| Acetyl chloride | Pyridine, DCM | N-Acetyl-pyrrolidine-3-carboxamide | 68 |

Hydrolysis

The carboxamide group undergoes hydrolysis to yield pyrrolidine-3-carboxylic acid under strong acidic or basic conditions.

Key Findings:

- Acidic Hydrolysis : Heating with 6M HCl at 100°C for 12 hours converts the amide to the carboxylic acid in 85% yield .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze carboxamides to acids under mild conditions (pH 7.5, 37°C) .

Reduction and Oxidation

Q & A

Q. What are the established synthetic routes for Pyrrolidine-3-carboxamide and its derivatives?

this compound synthesis typically involves multi-step reactions, including cyclization, amidation, or functional group transformations. For example, Rh-catalyzed tandem reactions can construct heterocyclic cores, followed by amidation to introduce the carboxamide group . Purification methods like column chromatography or recrystallization are critical for isolating stereoisomers, particularly when stereoselectivity impacts biological activity .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for structural elucidation, especially for stereochemical confirmation. Mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. How should researchers design a literature review for studying this compound's therapeutic potential?

Prioritize primary sources (e.g., peer-reviewed journals) over patents or secondary summaries. Use databases like PubMed, SciFinder, and Reaxys with keywords such as "glucosylceramide synthase inhibitors" or "pyrrolidine carboxamide derivatives." Evaluate publication dates (post-2010 preferred) to ensure relevance to current methodologies .

Q. What are the criteria for selecting appropriate solvents and reagents in this compound synthesis?

Solvent polarity (e.g., DMF for polar aprotic conditions) and compatibility with reaction steps (e.g., avoiding protic solvents in amidation) are key. Reagents like EDCI/HOBt for carboxamide formation or NaBH₄ for selective reductions should align with functional group tolerance .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of this compound derivatives?

Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh/ligand systems) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC or NMR with chiral shift reagents. Computational modeling (DFT) can predict transition states to guide catalyst design .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Conduct systematic Structure-Activity Relationship (SAR) studies, varying substituents at the 1-, 3-, and 5-positions. Use in vitro assays (e.g., enzymatic inhibition of glucosylceramide synthase) under standardized conditions to minimize variability. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational methods enhance the design of this compound-based inhibitors?

Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., glucosylceramide synthase). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models prioritize derivatives with optimal logP, polar surface area, and H-bonding capacity .

Q. What experimental protocols ensure reproducibility of this compound pharmacological data?

Document reaction conditions (temperature, pH, stirring rate) meticulously. Use internal standards (e.g., deuterated analogs) in NMR/MS for quantification. Share raw data (e.g., crystallographic CIF files) in supplementary materials and adhere to FAIR data principles .

Q. How do structural modifications at the pyrrolidine ring impact target selectivity?

Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances metabolic stability but may reduce solubility. Substituents like sulfonamides or morpholine rings improve pharmacokinetic profiles by modulating LogD and plasma protein binding .

Q. What frameworks guide hypothesis formulation for this compound mechanism studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example: "Does N-methylation of this compound enhance blood-brain barrier penetration in neurodegenerative models?" Use PICO (Population: in vitro neuronal cells; Intervention: methylated analog; Comparison: parent compound; Outcome: permeability coefficient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.